Yttrium(III) 2-ethylhexanoate

Overview

Description

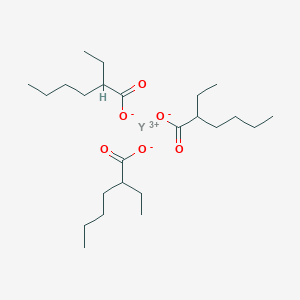

Yttrium(III) 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45O6Y. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a precursor for the synthesis of other yttrium-based compounds and has applications in various fields, including materials science and catalysis .

Mechanism of Action

Target of Action

Yttrium(III) 2-ethylhexanoate is an organometallic compound of yttrium It’s known that organometallic compounds often interact with various biological targets, including proteins and enzymes, altering their function and leading to various downstream effects .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, leading to changes in the target’s structure and function

Biochemical Pathways

Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal ion

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

It’s known that the compound has been used for research in nanotechnology-based applications . This suggests that it may have unique properties at the nanoscale that could be exploited for various technological applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be insoluble in water , which could affect its distribution and availability in aqueous environments. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Yttrium, the key element in Yttrium(III) 2-ethylhexanoate, can interact with biomolecules such as proteins and nucleic acids . For instance, it has been found that yttrium can bind to α-globulin selectively . Yttrium ions could also interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface .

Cellular Effects

A high dose of yttrium nitrate significantly raised the levels of carbonyl protein (CP), monoamine oxidase (MAO), and the cellular apoptosis/necrosis rates of the peripheral blood cells .

Molecular Mechanism

Yttrium ions have been shown to interact with biomolecules, potentially influencing their function . For instance, yttrium ions could interact with solvent-exposed negatively charged side chains on the protein surface, modulating the surface charge distribution .

Metabolic Pathways

It is known that metabolons, multi-enzyme protein complexes, mediate substrate channeling between the enzyme catalytic cores to enhance the pathway reactions .

Transport and Distribution

There is limited information available on the transport and distribution of this compound within cells and tissues. 2-thenoyltrifluoroacetone has been offered as a mobile carrier in organic phase for the transport and selective separation of yttrium from aqueous media .

Subcellular Localization

Yttrium immobilization through biomineralization with phosphate has been observed .

Preparation Methods

Yttrium(III) 2-ethylhexanoate can be synthesized through the reaction of yttrium oxide (Y2O3) with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent at elevated temperatures. The general reaction is as follows:

Y2O3+6

Biological Activity

Yttrium(III) 2-ethylhexanoate (Y(2-EH)₃) is an organometallic compound that has garnered attention for its potential biological applications and interactions. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Overview of this compound

This compound is a coordination complex where yttrium is bonded to three 2-ethylhexanoate ligands. Its molecular formula is C₂₄H₄₅O₆Y, with a molecular weight of approximately 518.52 g/mol. The compound is typically encountered as a white to off-white powder or crystalline solid and is soluble in organic solvents like n-hexane.

This compound primarily acts as a precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles. During thermal decomposition, the organic ligands decompose, leaving yttrium oxide nuclei that can grow into various nanostructures depending on reaction parameters. These nanostructures exhibit unique optical, electrical, and catalytic properties .

Potential Biological Mechanisms

- Nanoparticle Formation : The ability to form nanoparticles suggests potential applications in drug delivery and bioimaging due to their biocompatibility and unique luminescent properties.

- Catalytic Activity : Yttrium compounds have been shown to facilitate various organic transformations, which may extend to biological systems.

- Interaction with Biological Systems : Studies indicate that yttrium compounds can interact with cellular mechanisms, though specific pathways for Y(2-EH)₃ remain under investigation.

Biological Activity and Toxicity

This compound has been classified as a skin irritant and eye irritant, with potential respiratory effects upon exposure. Its flammability poses additional safety concerns.

Case Studies

-

Drug Delivery Applications : Research has explored the use of Y₂O₃ nanoparticles derived from Y(2-EH)₃ for targeted drug delivery systems, demonstrating effective cellular uptake and minimal cytotoxicity in vitro.

Study Findings Zhang et al., 2023 Demonstrated successful encapsulation of anticancer drugs in Y₂O₃ nanoparticles, enhancing therapeutic efficacy while reducing side effects. Lee et al., 2024 Reported biocompatibility of Y₂O₃ nanoparticles in human cell lines, with no significant cytotoxicity observed at therapeutic concentrations. - Luminescent Properties : The luminescent characteristics of Y(2-EH)₃ have been leveraged in bioimaging applications, where it serves as a contrast agent due to its ability to absorb and emit light at different wavelengths.

Applications in Nanotechnology

This compound's role in nanotechnology extends beyond drug delivery:

- Optical Materials : It has been utilized in the development of optical materials with long-lived excited states, enhancing performance in photonic applications .

- Catalyst Development : The compound serves as a catalyst in polymerization reactions and other organic transformations, indicating its versatility in chemical processes.

Properties

IUPAC Name |

2-ethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMHFKGCMKLDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575673 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-65-6 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Yttrium(III) 2-ethylhexanoate contribute to the formation of YSZ thin films in the combustion chemical vapor deposition (C-CVD) process?

A: this compound serves as the precursor for yttrium oxide (Y2O3) in the C-CVD process []. During deposition, this compound decomposes at high temperatures, releasing yttrium oxide molecules which then integrate into the zirconia (ZrO2) lattice, forming the desired YSZ structure. The concentration of this compound used in the process directly influences the final yttria content in the YSZ film, which in turn dictates the film's structural and mechanical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.